2-Amino-4-etoxi benzotiazol

Descripción general

Descripción

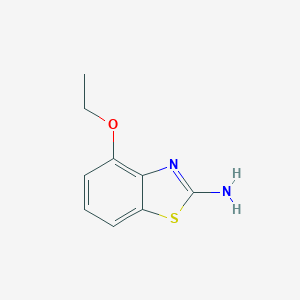

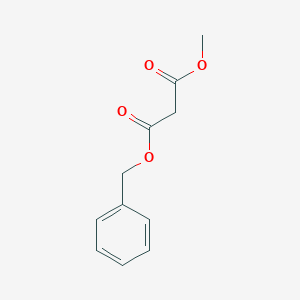

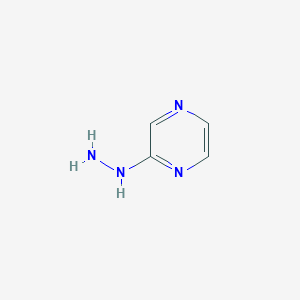

2-Amino-4-ethoxybenzothiazole is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-ethoxybenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-ethoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-ethoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química orgánica sintética

2-Amino-4-etoxi benzotiazol es un compuesto versátil utilizado en la química orgánica sintética . El andamiaje de 2-aminobenzotiazol es sintéticamente accesible y tiene múltiples aplicaciones en este campo . Sirve como reactivo o intermedio de reacción para obtener varios heterociclos fusionados .

Campos biológicos

El compuesto también encuentra aplicaciones en campos biológicos debido a sus potentes actividades farmacológicas . El andamiaje de 2-aminobenzotiazol es fascinante para múltiples aplicaciones en campos biológicos .

Farmacéuticos

this compound se utiliza ampliamente en productos farmacéuticos. Sus propiedades intrigantes y sus diversas aplicaciones lo convierten en una herramienta invaluable para estudiar varios campos, incluidos los productos farmacéuticos.

Ciencia de los materiales

Además de los productos farmacéuticos, el compuesto también se utiliza en la ciencia de los materiales. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones en este campo.

Síntesis orgánica

this compound se utiliza en la síntesis orgánica. Es un compuesto químico versátil que puede utilizarse para sintetizar una amplia gama de otros compuestos.

Agentes antibacterianos

Se han sintetizado y evaluado derivados de urea y amida de this compound como posibles agentes antibacterianos . Estos derivados han mostrado resultados prometedores contra varias cepas bacterianas .

Mecanismo De Acción

Target of Action

It’s known that 2-aminobenzothiazole derivatives, which include 2-amino-4-ethoxybenzothiazole, have been found to exhibit potent pharmacological activities . These compounds have been used in the synthesis of various heterocyclic compounds due to their versatile and synthetically accessible scaffolds .

Mode of Action

2-aminobenzothiazole derivatives have been reported to serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines . , which is a critical signaling pathway in cell proliferation and survival.

Pharmacokinetics

The molecular weight of the compound is 194253, which could potentially influence its bioavailability .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

One study showed that new 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . Another study showed that 2-amino-4-acetaminoanisole, a similar compound, was degraded from wastewater using a nano-Fe3O4-catalyzed Fenton system .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often depends on the specific functional groups present in the benzothiazole derivative .

Cellular Effects

Some benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-4-ethoxybenzothiazole at different dosages in animal models have been studied. It was found that certain derivatives of 2-Amino-4-ethoxybenzothiazole were more effective or comparable with well-known actoprotectors at significantly lower doses .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

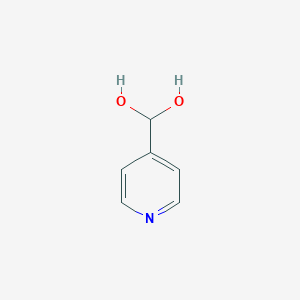

4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMOMZRSFGBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166438 | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-79-0 | |

| Record name | 4-Ethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)